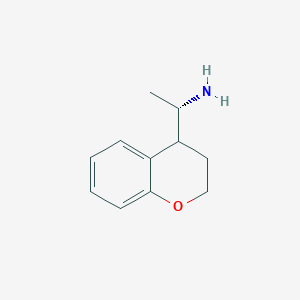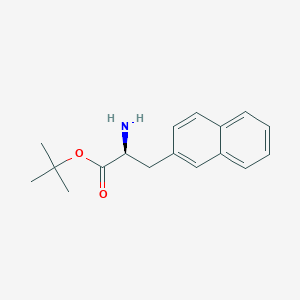
tert-butyl(2S)-2-amino-3-(naphthalen-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S)-2-amino-3-(naphthalen-2-yl)propanoate: is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a naphthyl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-amino-3-(naphthalen-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl acrylate, naphthalene-2-carboxaldehyde, and an appropriate amine source.
Formation of the Intermediate: The intermediate is formed through a series of reactions, including aldol condensation and reduction.
Final Product Formation: The final product is obtained by esterification and purification processes.
Industrial Production Methods: In an industrial setting, the production of tert-butyl (2S)-2-amino-3-(naphthalen-2-yl)propanoate may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions on the naphthyl ring or the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Substituted derivatives with various functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (2S)-2-amino-3-(naphthalen-2-yl)propanoate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine:
Drug Development: It serves as a precursor or intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is employed in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-amino-3-(naphthalen-2-yl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
tert-Butyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a naphthyl group.
tert-Butyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate: Contains a methoxy-substituted phenyl group.
tert-Butyl (2S)-2-amino-3-(4-chlorophenyl)propanoate: Features a chloro-substituted phenyl group.
Uniqueness: tert-Butyl (2S)-2-amino-3-(naphthalen-2-yl)propanoate is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different aromatic substituents.
Propriétés
Formule moléculaire |
C17H21NO2 |
|---|---|
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-3-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)15(18)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11,18H2,1-3H3/t15-/m0/s1 |
Clé InChI |
WVVNNENVWJBNNG-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CC2=CC=CC=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



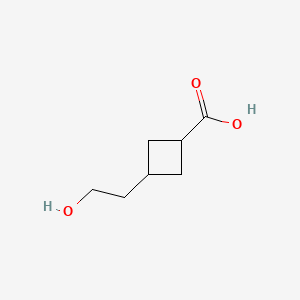

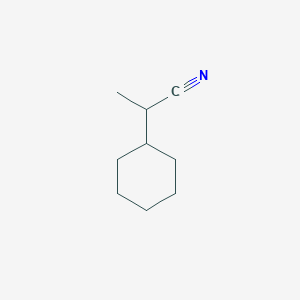
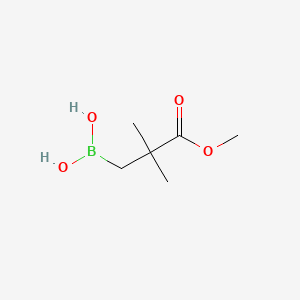
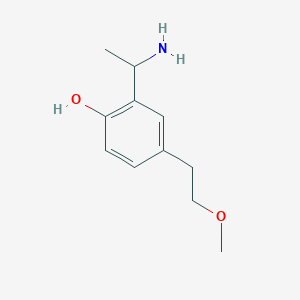
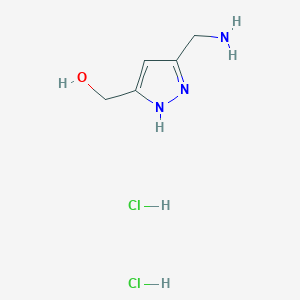
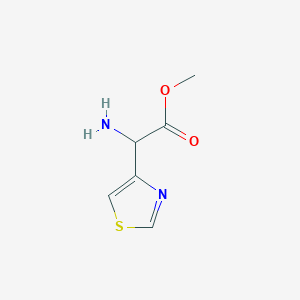
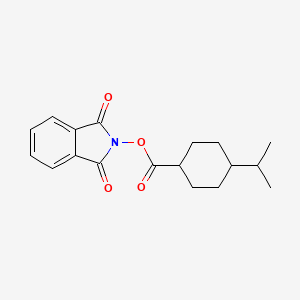
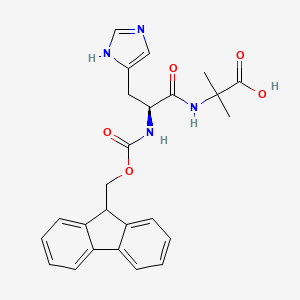
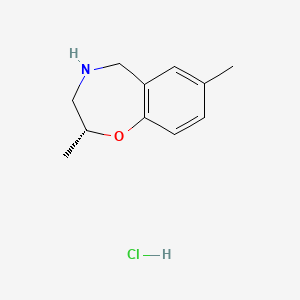
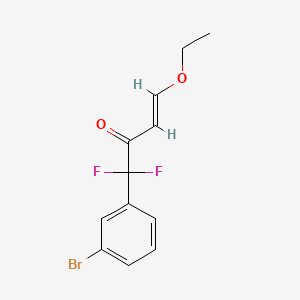
![(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)
